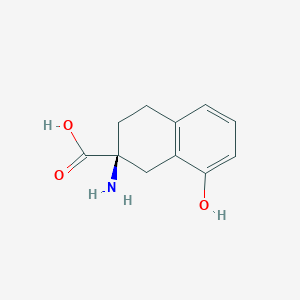
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid is a chiral amino acid derivative with a tetralin structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a tetralin derivative.
Functional Group Introduction: Introduction of amino and hydroxyl groups at specific positions on the tetralin ring.
Chiral Resolution: The chiral center is introduced, and enantiomeric separation is performed to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods may involve:
Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Optimized Reaction Conditions: Utilizing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparison with Similar Compounds
®-2-Amino-8-hydroxytetralin-2-carboxylic acid: The enantiomer of the compound with different biological activity.
2-Amino-8-hydroxyquinoline: A structurally similar compound with distinct chemical properties.
2-Amino-8-hydroxy-1,2,3,4-tetrahydronaphthalene: Another tetralin derivative with comparable reactivity.
Uniqueness: (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties, making it valuable for targeted applications in medicinal chemistry and synthetic organic chemistry.
Properties
CAS No. |
168629-05-8 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
MIZUUMRXJDZBJU-NSHDSACASA-N |
SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N |
Isomeric SMILES |
C1C[C@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
Canonical SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
Synonyms |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


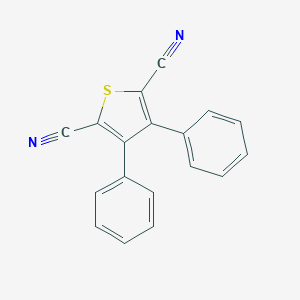

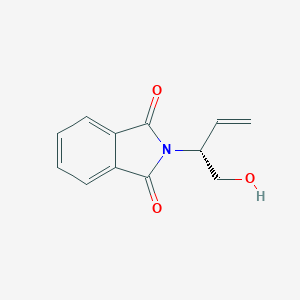



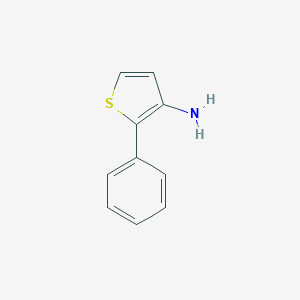
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)
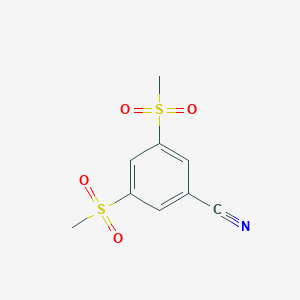
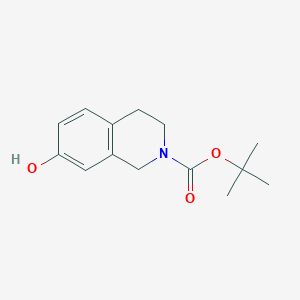
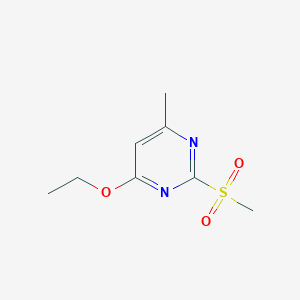
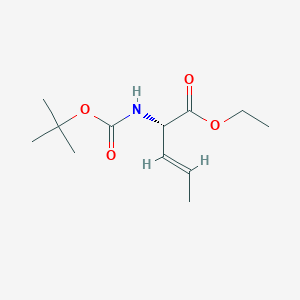
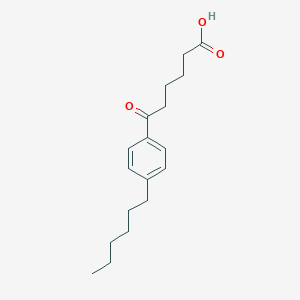
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
